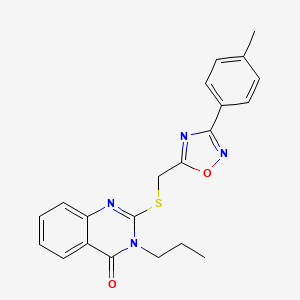

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)28-13-18-23-19(24-27-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHNEOXZODPKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

Thioether Formation: The final step involves the coupling of the quinazolinone core with the 1,2,4-oxadiazole moiety via a thioether linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazolinone derivatives, hydrogenated oxadiazole rings.

Substitution: Functionalized aromatic derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

2.1.1. Oxadiazole vs. Triazole Derivatives Compounds bearing 1,2,4-triazole substituents, such as 3-amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methylquinazolin-4(3H)-one (), exhibit potent antimicrobial and anti-inflammatory activities. The replacement of the triazole with an oxadiazole in the target compound introduces differences in electronic density and hydrogen-bonding capacity. Oxadiazoles are less basic than triazoles due to fewer nitrogen lone pairs, which may reduce interactions with polar biological targets but enhance membrane permeability .

2.1.2. Pyrazolo-Pyrimidine Derivatives The patent compound 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one () demonstrates phosphoinositide 3-kinase (PI3K) inhibition.

Substituent Effects on Bioactivity

- p-Tolyl Group : The para-methylphenyl substituent in the target compound increases lipophilicity compared to unsubstituted phenyl or electron-withdrawing groups (e.g., CF3 in ). This may improve bioavailability but reduce solubility .

- Propyl vs.

Key Findings :

- The trifluoromethylbenzyltriazole derivative () shows superior pesticidal activity (EC50 = 22.1 μg/mL against Xac), likely due to the electron-withdrawing CF3 group enhancing target binding .

Biological Activity

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, identified by its CAS number 938952-52-4, belongs to a class of compounds known for their diverse biological activities, particularly in cancer research. This compound is a derivative of quinazolinone and oxadiazole, which have been extensively studied for their potential as anticancer agents and enzyme inhibitors.

The molecular formula of this compound is with a molecular weight of 392.5 g/mol. Its structure includes a quinazolinone core substituted with a thioether and an oxadiazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 938952-52-4 |

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibitory activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The most potent derivatives showed IC50 values considerably lower than the standard drug lapatinib, indicating their potential as effective anticancer agents .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib (IC50 = 5.9 µM) |

|---|---|---|---|

| 3j | MCF-7 | 0.20 ± 0.02 | 29.5-fold more potent |

| 3g | A2780 | 0.14 ± 0.03 | 87-fold more potent |

| 2b | MCF-7 | 15.72 ± 0.07 | Less effective than lapatinib |

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. For example, compounds similar to this compound were found to act as non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR . This dual inhibition profile is significant as it suggests a multifaceted approach to targeting cancer cell proliferation.

Case Studies

In a study focused on the synthesis and evaluation of quinazolinone derivatives, several compounds were tested for their anticancer properties. Notably:

- Compound 3i showed exceptional inhibitory activity against CDK2 with an IC50 value of , comparable to imatinib.

- Compound 3g also demonstrated excellent enzyme inhibitory activity against CDK2 and HER2 .

These findings underscore the potential of this class of compounds in developing new anticancer therapies.

Additional Biological Activities

While primarily studied for their anticancer properties, derivatives of quinazolinones have also been evaluated for other biological activities such as antimicrobial effects. However, many derivatives exhibited negligible antimicrobial activity, suggesting that they may have fewer side effects compared to traditional antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

Methodological Answer:

The synthesis involves three key steps:

Quinazolinone Core Formation : Start with anthranilic acid derivatives and use a cyclocondensation reaction with propylamine. KAl(SO₄)₂·12H₂O (alum) as a catalyst in ethanol under reflux (80°C, 2–3 hours) can improve yield and purity .

Oxadiazole Ring Construction : React p-tolyl-substituted amidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under dehydrating conditions (POCl₃ or PPA) at 60–80°C to form the 1,2,4-oxadiazole moiety .

Thioether Linkage : Couple the oxadiazole-methylthiol intermediate with the quinazolinone via nucleophilic substitution (e.g., using NaH in DMF at 0–5°C for 2 hours). Monitor reaction progress via TLC and purify via column chromatography .

Key Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 2.35 ppm for p-tolyl methyl protons) and IR (C=S stretch at ~650 cm⁻¹) .

Advanced: How can density functional theory (DFT) optimize structural analysis and predict properties of this compound?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-311G(d,p) basis set to calculate bond lengths and angles. Compare with crystallographic data (if available) to validate accuracy .

Vibrational Frequencies : Assign IR peaks by correlating calculated frequencies (e.g., C=N stretch at ~1600 cm⁻¹) with experimental spectra. Discrepancies <5% indicate reliable modeling .

NMR Chemical Shifts : Apply the gauge-including atomic orbital (GIAO) method to predict ¹H/¹³C shifts. For example, the quinazolinone carbonyl carbon typically appears at ~165 ppm .

Conformational Analysis : Perform torsion angle scans (e.g., C-S-C-O dihedral angle) to identify energetically stable conformers. Use this to explain reactivity or binding modes .

Data Integration : Cross-reference DFT results with experimental data to refine computational parameters and resolve outliers .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

¹H/¹³C NMR : Identify key signals:

- Quinazolinone C4=O: δ 165–170 ppm (¹³C).

- p-Tolyl methyl: δ 2.35 ppm (¹H).

- Oxadiazole C5: δ 165–170 ppm (¹³C) .

IR Spectroscopy : Detect functional groups:

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns validate substituent connectivity .

Advanced: How can reaction conditions be optimized to address low yields during synthesis?

Methodological Answer:

Catalyst Screening : Test Lewis acids (e.g., alum, ZnCl₂) for cyclocondensation steps. Alum provides 85–90% yield in quinazolinone synthesis .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation. Microwave-assisted synthesis (100°C, 5 minutes) reduces reaction time by 80% .

Temperature Control : Maintain 0–5°C during thiol coupling to minimize side reactions (e.g., oxidation).

Purification : Use gradient elution in column chromatography (hexane:EtOAc 8:2 to 6:4) to isolate the product .

Basic: What in vitro assays are suitable for initial pharmacological evaluation of this compound?

Methodological Answer:

Antimicrobial Screening :

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Fungal Targets : Use C. albicans in disk diffusion assays.

Enzyme Inhibition :

- Cytochrome P450 14α-demethylase (CYP51) : Perform molecular docking (PDB: 3LD6) to predict binding affinity. Follow up with fluorometric activity assays .

Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How to resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

Solvent Effects in DFT : Include solvent models (e.g., PCM for DMSO) to improve NMR shift accuracy. Adjust for hydrogen bonding in IR calculations .

Conformational Averaging : Account for multiple low-energy conformers in calculations. Use Boltzmann weighting to match experimental peak splitting .

Experimental Artifacts : Check for moisture (affirms oxadiazole stability) or oxidation (thioether to sulfoxide). Repeat synthesis under inert atmosphere if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.